molecular formula C18H22N4O5S B2479488 ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE CAS No. 851129-61-8

ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2479488
CAS No.: 851129-61-8
M. Wt: 406.46
InChI Key: SXNDKSAUNNXFHV-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring, an oxadiazole ring, and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and alkylating agents under basic conditions.

    Attachment of the Phenoxymethyl Group: This step involves the reaction of the oxadiazole intermediate with phenol derivatives in the presence of a base.

    Formation of the Piperazine Derivative: The piperazine ring is introduced by reacting the oxadiazole-phenoxymethyl intermediate with ethyl chloroacetate and piperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted phenoxymethyl derivatives.

Scientific Research Applications

ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting various diseases.

    Materials Science: It is used in the synthesis of novel materials with unique properties such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: It may inhibit or activate specific pathways leading to the desired therapeutic effects, such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 4-[2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-2-25-18(24)22-10-8-21(9-11-22)16(23)13-28-17-20-19-15(27-17)12-26-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNDKSAUNNXFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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